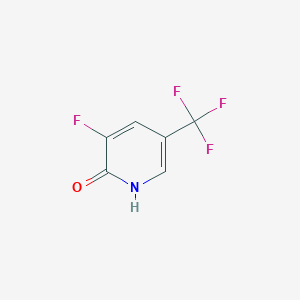

3-Fluoro-5-(trifluoromethyl)pyridin-2-ol

描述

3-Fluoro-5-(trifluoromethyl)pyridin-2-ol is a fluorinated pyridine derivative characterized by a hydroxyl group at position 2, a fluorine atom at position 3, and a trifluoromethyl (-CF₃) group at position 5 of the pyridine ring. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine and trifluoromethyl groups enhance lipophilicity and metabolic stability, while the hydroxyl group provides a reactive site for further functionalization .

属性

IUPAC Name |

3-fluoro-5-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCURQJAHXGYNOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40616381 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040683-15-5 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(trifluoromethyl)pyridin-2-ol typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions. This reaction requires careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of trifluoromethyl ketone and appropriate catalysts can enhance the efficiency and yield of the synthesis.

化学反应分析

Types of Reactions: 3-Fluoro-5-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different hydroxylated or dehydroxylated derivatives.

科学研究应用

Pharmaceutical Applications

3-Fluoro-5-(trifluoromethyl)pyridin-2-ol has been investigated for its potential as an intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group enhances the pharmacodynamic properties of drugs, making it a valuable building block in medicinal chemistry.

Case Study: Antimicrobial Activity

A study highlighted the synthesis of derivatives containing the trifluoromethyl group, demonstrating significant antimicrobial activity against strains such as MRSA. These compounds exhibited improved efficacy due to the presence of the trifluoromethyl moiety, which is known to influence lipophilicity and metabolic stability .

Agrochemical Applications

The compound serves as a key intermediate in the development of agrochemicals, particularly herbicides and fungicides. Its structural characteristics allow for enhanced efficacy in pest control formulations.

Case Study: Herbicide Development

Research has shown that derivatives of this compound are crucial in synthesizing new herbicides. For instance, one patent describes a method for preparing chloro-5-trifluoromethyl pyridines that are essential for developing effective herbicides like haloxyfop . The fluorinated compounds exhibit improved activity against target pests compared to non-fluorinated analogs.

Synthesis and Chemical Reactions

The compound is also utilized in various synthetic pathways due to its reactivity and ability to undergo functionalization. It can be transformed into other useful derivatives through nucleophilic substitution and electrophilic aromatic substitution reactions.

Table: Synthesis Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Bromination with N-bromosuccinimide | DMF, room temperature | 99.8 |

| Hydroxylation using Burkholderia sp. MAK1 | Incubation with whole cells | Variable |

| Fluorination | Anhydrous HF, low temperature | >99.95 |

Environmental Applications

Recent studies have explored the biodegradation potential of this compound by microbial strains such as Burkholderia sp. MAK1. These microbes can utilize pyridin-2-ol derivatives as carbon sources, indicating potential applications in bioremediation .

Case Study: Microbial Transformation

The transformation of this compound by Burkholderia sp. MAK1 resulted in the formation of hydroxylated products, showcasing the compound's potential for environmental applications through microbial metabolism . This process highlights its utility in developing sustainable methods for chemical degradation.

作用机制

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s biological activity .

相似化合物的比较

Comparison with Similar Compounds

Halogen-Substituted Analogs

Halogen substitution at position 3 significantly alters reactivity and physicochemical properties. Key examples include:

- 3-Chloro-5-(trifluoromethyl)pyridin-2-ol : The chloro analog exhibits lower molecular weight and higher density compared to the fluoro compound. Its commercial production is well-documented, with a projected global market growth due to its role in drug synthesis .

- 3-Iodo-5-(trifluoromethyl)pyridin-2-ol : The iodo variant’s higher molecular weight and cost (e.g., $400/g) suggest specialized use in catalytic reactions or as a radiolabeling precursor .

Positional Isomers

Variations in substituent positions influence electronic effects and bioavailability:

Functional Group Variants

Modifications to the hydroxyl group or trifluoromethyl moiety expand utility:

- Nitro Derivative : 3-Nitro-5-(trifluoromethyl)pyridin-2-ol (CAS 33252-64-1) is a critical intermediate in synthesizing piperidine derivatives via hydrogenation and diazotization .

Market and Industrial Relevance

- 3-Chloro-5-(trifluoromethyl)pyridin-2-ol : Dominates the market with a projected CAGR of 5.2% (2020–2025), driven by demand for antihypertensive and antifungal agents .

- 3-Fluoro-5-(trifluoromethyl)pyridin-2-ol: Limited commercial data suggest niche applications, though its picolinic acid derivative (CAS 89402-28-8) is priced at $209.1/g, indicating high-value pharmaceutical use .

生物活性

3-Fluoro-5-(trifluoromethyl)pyridin-2-ol (CAS: 1040683-15-5) is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by its molecular formula and molecular weight of 181.09 g/mol, exhibits unique properties due to the presence of trifluoromethyl and fluoro functional groups which enhance its pharmacological profile.

The structural features of this compound contribute to its biological activity. The trifluoromethyl group is known to increase lipophilicity and metabolic stability, while the fluorine atoms can influence the compound's interaction with biological targets. The compound is synthesized through various methods, including halogen exchange reactions, which are essential for producing derivatives with specific biological activities .

Antimicrobial Activity

Research has indicated that compounds containing fluorinated pyridine rings exhibit significant antimicrobial properties. For instance, studies have shown that the introduction of fluorine atoms can enhance the binding affinity to bacterial targets and improve overall antimicrobial efficacy. In particular, derivatives of pyridine have been tested against various strains of bacteria, demonstrating notable inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of this compound has also been explored. In vitro studies suggest that similar pyridine derivatives can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. The presence of trifluoromethyl groups has been linked to enhanced potency against several cancer cell lines, including breast and lung cancer .

Enzymatic Inhibition

The compound's ability to interact with specific enzymes has been a focal point in research. For example, the fluorinated moiety can modulate enzyme activity by altering substrate binding sites or influencing enzymatic kinetics. This property makes it a candidate for drug development targeting various enzymatic pathways involved in disease processes .

Case Studies

- Antimicrobial Evaluation : A study evaluating a series of pyridine derivatives found that compounds with trifluoromethyl substitutions exhibited improved antibacterial activity compared to their non-fluorinated counterparts. The minimum inhibitory concentrations (MICs) were significantly lower for these derivatives, indicating a strong potential for therapeutic applications .

- Anticancer Activity : In a recent investigation, this compound was tested against multiple cancer cell lines. Results showed a marked reduction in cell viability at micromolar concentrations, suggesting that this compound may serve as a lead structure for developing new anticancer agents .

Data Tables

常见问题

Q. Basic

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF gas during hydrolysis) .

- Waste Disposal : Neutralize acidic/basic residues before transferring to halogenated waste containers .

Emergency Response : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for fluoride toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。